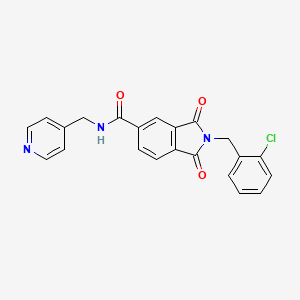
N-1-naphthyl-N'-(1-phenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-naphthyl-N'-(1-phenylethyl)thiourea, commonly known as PETN, is a chemical compound with a molecular formula of C16H16N2S. It is a white crystalline solid that is commonly used in scientific research. PETN is a thiourea derivative that has been synthesized and studied for its biological and pharmacological properties.
Applications De Recherche Scientifique
PETN has been extensively studied for its biological and pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. PETN has also been studied for its potential use as a therapeutic agent for cardiovascular diseases, diabetes, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of PETN is not fully understood, but it is believed to involve the modulation of various signaling pathways. PETN has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. PETN has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
PETN has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. PETN has also been shown to improve endothelial function, reduce blood pressure, and improve insulin sensitivity. PETN has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
PETN has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. PETN has been shown to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, PETN has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and effectiveness. PETN also has a short half-life, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for PETN research. PETN has shown promising results in preclinical studies for the treatment of various diseases, including cardiovascular diseases, diabetes, and neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration route of PETN for therapeutic purposes. PETN can also be used as a tool compound to study the mechanisms of various signaling pathways. Further studies are needed to fully understand the mechanism of action of PETN and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis method of PETN involves the reaction of 1-phenylethylamine with naphthyl isothiocyanate in the presence of a catalyst. The reaction produces PETN as a white crystalline solid with a yield of approximately 70%. The synthesis method of PETN has been optimized to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
1-naphthalen-1-yl-3-(1-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S/c1-14(15-8-3-2-4-9-15)20-19(22)21-18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYHJUIAOLZHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-1-yl-3-(1-phenylethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-furoyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5975535.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B5975541.png)
![methyl 2-({[(4-ethylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5975548.png)
![1-(4-methoxyphenyl)-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B5975556.png)
![1-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B5975571.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(1,4-dimethyl-2-piperazinyl)acetamide](/img/structure/B5975575.png)
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B5975577.png)
![(4-chlorophenyl){1-[3-(4-methoxyphenyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5975591.png)
![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]nicotinamide](/img/structure/B5975595.png)
![N-[2-(dimethylamino)-4-quinolinyl]-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B5975624.png)
![3-methyl-4-(1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,2,5-oxadiazole](/img/structure/B5975629.png)
![N-[(5-chloro-2-thienyl)methyl]-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5975636.png)

![N-(2-furylmethyl)-N,5-dimethyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5975650.png)